1,4-Diphenyl-3-buten-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of diphenylbutanol or diphenylbutane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-Diphenyl-3-buten-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,4-diphenyl-3-buten-2-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, its conjugated system allows it to participate in electron transfer reactions, which can affect cellular redox states .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
1,4-Diphenyl-1,3-butadiene: This compound has a similar backbone but lacks the carbonyl group present in 1,4-diphenyl-3-buten-2-one.
Uniqueness
This compound is unique due to its combination of two phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5409-59-6 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
InChI Key |
QMDWBHJPUAOGHO-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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